2-Hydroxy-1-(thiophen-2-yl)propan-1-one
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Overview
Description
2-Hydroxy-1-(thiophen-2-yl)propan-1-one is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(thiophen-2-yl)propan-1-one typically involves the condensation of thiophene-2-carbaldehyde with acetone in the presence of a base. This reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation.
Major Products Formed
Oxidation: The major products can include 2-oxo-1-(thiophen-2-yl)propan-1-one or 2-carboxy-1-(thiophen-2-yl)propan-1-one.
Reduction: The major product is 2-hydroxy-1-(thiophen-2-yl)propan-1-ol.
Substitution: Depending on the substituent introduced, products can include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-Hydroxy-1-(thiophen-2-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-Hydroxy-1-(thiophen-2-yl)propan-1-one.
2-Hydroxy-1-(furan-2-yl)propan-1-one: A similar compound where the thiophene ring is replaced by a furan ring.
2-Hydroxy-1-(pyridin-2-yl)propan-1-one: A similar compound with a pyridine ring instead of a thiophene ring.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. The sulfur atom in the thiophene ring can participate in various interactions, making the compound versatile in different chemical and biological contexts. Additionally, the hydroxyl and carbonyl groups provide reactive sites for further functionalization, enhancing its utility in synthetic chemistry.
Properties
IUPAC Name |
2-hydroxy-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFIRJJUCPMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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